molecular formula C4F3N3OS B8587572 2-Isocyanato-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 50830-58-5

2-Isocyanato-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No. B8587572
CAS RN: 50830-58-5
M. Wt: 195.13 g/mol
InChI Key: LJGUQVJJWFWIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyanato-5-(trifluoromethyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C4F3N3OS and its molecular weight is 195.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isocyanato-5-(trifluoromethyl)-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isocyanato-5-(trifluoromethyl)-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

50830-58-5

Molecular Formula

C4F3N3OS

Molecular Weight

195.13 g/mol

IUPAC Name

2-isocyanato-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C4F3N3OS/c5-4(6,7)2-9-10-3(12-2)8-1-11

InChI Key

LJGUQVJJWFWIBA-UHFFFAOYSA-N

Canonical SMILES

C(=NC1=NN=C(S1)C(F)(F)F)=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A saturated solution of phosgene in ethyl acetate (100 ml) was charged into a glass reaction flask equipped with a mechanical stirrer. A slurry of 2-trifluoromethyl-5-amino-1,3,4-thiadiazole (10 grams) in ethyl acetate (300 ml) was added to the reaction vessel and the resulting mixture was stirred for a period of about 16 hours resulting in the formation of a precipitate. The reaction mixture was then purged with nitrogen gas to remove unreacted phosgene. The purged mixture was then filtered to recover the desired product 2-trifluoromethyl-1,3,4-thiadiazol-5-yl isocyanate dimer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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